molecular formula C6H6FN3O2 B12098413 1,5-Diamino-3-fluoro-2-nitrobenzene

1,5-Diamino-3-fluoro-2-nitrobenzene

Cat. No.: B12098413
M. Wt: 171.13 g/mol
InChI Key: FGIHWCAVCYQVBM-UHFFFAOYSA-N
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Description

1,5-Diamino-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with amino groups at positions 1 and 5, a fluorine atom at position 3, and a nitro group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions. One common method involves the nitration of 3-fluoroaniline to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or chemical reduction methods for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Diamino-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-diamino-3-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoronitrobenzene: Similar in structure but lacks the amino groups.

    1,2-Diamino-4-nitrobenzene: Similar but lacks the fluorine atom.

    3-Fluoroaniline: Similar but lacks the nitro group.

Uniqueness

1,5-Diamino-3-fluoro-2-nitrobenzene is unique due to the presence of both amino and nitro groups on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

5-fluoro-4-nitrobenzene-1,3-diamine

InChI

InChI=1S/C6H6FN3O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,8-9H2

InChI Key

FGIHWCAVCYQVBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)N

Origin of Product

United States

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